Bicyclo[2.2.1]heptan-1-ol
Description
Structural Framework and Bridged Bicyclic Systems in Organic Chemistry
Bicyclic molecules are characterized by the presence of two joined rings. wikipedia.org They can be classified into three main types: spirocyclic (sharing one atom), fused (sharing two adjacent atoms), and bridged (sharing two non-adjacent atoms, known as bridgehead atoms). masterorganicchemistry.comyoutube.com Bicyclo[2.2.1]heptan-1-ol falls into the category of bridged bicyclic compounds. wikipedia.org
The nomenclature "bicyclo[2.2.1]heptane" provides a precise description of its structure. The "bicyclo" prefix indicates two rings. The numbers in the brackets [2.2.1] denote the number of carbon atoms in the three bridges connecting the two bridgehead carbons. In this case, there are two bridges of two carbons each and one bridge of a single carbon. "Heptane" signifies a total of seven carbon atoms in the bicyclic system. wikipedia.orgyoutube.com The "-1-ol" suffix indicates a hydroxyl group is attached to one of the bridgehead carbons (position 1).
The rigid and strained nature of the bicyclo[2.2.1]heptane framework is a key feature. fiveable.me This rigidity limits conformational flexibility, making these systems excellent models for studying stereochemical outcomes of reactions. slideshare.net The strain arises from the deviation of bond angles from the ideal tetrahedral angle, which influences the molecule's reactivity.
Historical Perspectives and Evolution of Research on Bicyclo[2.2.1]heptane Scaffolds
The study of bicyclo[2.2.1]heptane derivatives, often referred to as norbornane (B1196662) systems, has a rich history that has significantly contributed to the development of fundamental concepts in organic chemistry. Early investigations into these compounds challenged existing theories of chemical bonding and reaction mechanisms.
Key historical developments include:
The Diels-Alder Reaction: The synthesis of the bicyclo[2.2.1]heptene skeleton via the Diels-Alder reaction between cyclopentadiene (B3395910) and an appropriate dienophile has been a cornerstone of research in this area. researchgate.netscispace.com This reaction's high reactivity and stereospecificity have made it a powerful tool for constructing these complex ring systems. researchgate.net
Non-classical Carbocation Theory: Studies on the solvolysis of 2-norbornyl derivatives were instrumental in the development of the concept of non-classical carbocations, a topic of intense debate and research for many decades. This work fundamentally altered the understanding of carbocation stability and reactivity.
Mechanistic Studies: The rigid framework of the bicyclo[2.2.1]heptane system has been invaluable for studying various reaction mechanisms, including neighboring group participation and anchimeric assistance.
Over time, research has evolved from fundamental mechanistic inquiries to the application of these scaffolds in various fields.
Significance of the Bicyclo[2.2.1]heptane System in Modern Synthetic and Mechanistic Studies
The bicyclo[2.2.1]heptane framework continues to be a privileged scaffold in contemporary organic chemistry. rsc.org Its rigid structure and well-defined stereochemistry make it a valuable building block in the synthesis of complex molecules and a reliable platform for developing and testing new synthetic methods. chemrxiv.orgnih.gov
Key areas of significance include:
Asymmetric Synthesis and Catalysis: The chiral nature of many bicyclo[2.2.1]heptane derivatives has led to their use as chiral auxiliaries and ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. rsc.org
Medicinal Chemistry: The bicyclo[2.2.1]heptane motif is found in numerous biologically active compounds and drug candidates. rsc.orgrsc.org Its rigid structure can help to lock a molecule into a specific conformation required for binding to a biological target. Derivatives have been investigated for a range of therapeutic applications, including as anti-cancer and anti-inflammatory agents. rsc.org
Materials Science: The unique properties of bicyclo[2.2.1]heptane-based polymers, such as high thermal stability and mechanical strength, have made them of interest in materials science. Strained derivatives are also explored as high-energy fuels. plos.org
Fragrance Industry: Certain functionalized bicyclo[2.2.1]heptane derivatives are valued for their unique floral and woody scents and are used in the perfume industry. nih.govacs.org
The development of new synthetic routes to functionalized bicyclo[2.2.1]heptanes remains an active area of research, with organocatalytic methods providing efficient and enantioselective access to these valuable compounds. rsc.orgrsc.org Mechanistic studies also continue to leverage this system to understand complex chemical transformations, such as proton relay catalysis in the synthesis of related heterocyclic systems. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]heptan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-3-1-6(5-7)2-4-7/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZFPIBTGJOVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335276 | |
| Record name | Bicyclo[2.2.1]heptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51566-98-4 | |
| Record name | Bicyclo[2.2.1]heptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategies for Bicyclo 2.2.1 Heptan 1 Ol and Its Derivatives
Strategic Approaches to the Bicyclo[2.2.1]heptane Skeleton
The rigid, strained bicyclo[2.2.1]heptane framework is a prominent structural motif in natural products and has been utilized as a versatile building block in organic synthesis. acs.org Its construction requires specific strategic approaches to overcome the inherent ring strain and to control stereochemistry. Key methodologies include cycloaddition reactions, which form the bicyclic system in a single step, and rearrangement strategies that transform more readily available skeletons into the desired bridged structure.
Diels-Alder Cycloaddition Reactions in Bicyclic Construction
The Diels-Alder reaction, a [4+2] cycloaddition, stands as one of the most powerful and widely used methods for constructing the bicyclo[2.2.1]heptane skeleton. researchgate.netrsc.org This reaction typically involves the cycloaddition of a cyclopentadiene (B3395910) derivative (the diene) with a suitable dienophile to directly form the bicyclic core. The high reactivity of cyclopentadiene makes these cycloadditions efficient and ideal for constructing the fundamental framework. researchgate.net Both intermolecular and intramolecular variants of this reaction are extensively employed.
Intermolecular Diels-Alder reactions provide a direct route to the bicyclic system. For instance, the reaction of 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes with various dienophiles has been developed to create bicyclo[2.2.1]heptane skeletons featuring two oxygen-functionalized bridgehead carbons, which are direct precursors to bridgehead alcohols like bicyclo[2.2.1]heptan-1-ol. nih.govacs.org
The intramolecular Diels-Alder (IMDA) reaction offers a sophisticated strategy for assembling more complex, polycyclic systems that contain the bicyclo[2.2.1]heptane motif. researchgate.net In this approach, the diene and dienophile are tethered within the same molecule. For example, a cyclopentadiene derivative with a dienophile moiety attached at the C-5 position can undergo an IMDA reaction to yield a tricyclic framework that incorporates the bicyclo[2.2.1]heptane skeleton with oxygen functions at the bridgehead positions. acs.org This strategy was notably employed in the total synthesis of (+)-pedrolide, where a norbornadiene served as a cyclopentadiene surrogate, unmasking it under mild conditions to trigger a complex Diels-Alder cascade to form the bicyclo[2.2.1]heptane core. researchgate.netethz.ch
Table 1: Examples of Diels-Alder Reactions in Bicyclo[2.2.1]heptane Synthesis
| Diene | Dienophile | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadiene | Various | Intermolecular | Forms bicyclic core with oxy-functionalized bridgeheads. | nih.govacs.org |
| Cyclopentadiene with tethered dienophile at C-5 | N/A | Intramolecular (IMDA) | Provides a tricyclic carbon framework. | acs.org |
| Norbornadiene (as cyclopentadiene surrogate) | Tethered dienophile | Intramolecular Cascade | Used in the total synthesis of (+)-pedrolide. | researchgate.netethz.ch |
| 1,3-Butadienes | Unsaturated aldehydes | Intermolecular | Followed by rearrangement to form functionalized bicyclo[2.2.1]heptanes. | nih.govacs.org |
Ring Expansion and Rearrangement Strategies
Besides cycloaddition, the bicyclo[2.2.1]heptane skeleton can be accessed through skeletal rearrangements of other ring systems. These transformations often proceed through carbocationic intermediates and are governed by the drive to relieve ring strain or form more stable products.
The Wagner-Meerwein rearrangement is a classic example, involving a 1,2-alkyl shift in a carbocationic intermediate. core.ac.uk This rearrangement is frequently observed in norbornyl systems under acidic conditions. For example, the reaction of camphene (B42988) with benzenesulfonamide (B165840) in the presence of N-bromosuccinimide proceeds through a mechanism involving a Wagner-Meerwein rearrangement to yield a substituted bicyclo[2.2.1]heptane derivative. mdpi.com These shifts are fundamental to the chemistry of bicyclo[2.2.1]heptane systems and can lead to the formation of the core structure from different bicyclic precursors. core.ac.uklibretexts.org
Pinacol-type rearrangements, which involve the transformation of 1,2-diols into ketones, can also be adapted for ring expansion to form bicyclic systems. masterorganicchemistry.comorganic-chemistry.org A related and powerful strategy is the aza-Prins-pinacol rearrangement. This reaction has been used to access the 7-azabicyclo[2.2.1]heptane ring system from 5-(1-hydroxyallyl)-2-alkoxy-N-tosylpyrrolidines. nih.gov The Lewis acid-mediated reaction proceeds via an initial aza-Prins cyclization followed by a pinacol (B44631) rearrangement to construct the bicyclic core, which can then undergo further ring expansion. nih.govresearchgate.net While these examples often focus on the aza-analogue, the underlying principles of skeletal reorganization are applicable to the all-carbon bicyclo[2.2.1]heptane system.
Table 2: Rearrangement Strategies for Bicyclo[2.2.1]heptane Skeletons
| Rearrangement Type | Starting Material Example | Key Transformation | Resulting Skeleton | Reference |
|---|---|---|---|---|
| Wagner-Meerwein | Camphene | 1,2-alkyl shift via carbocation | N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide | mdpi.com |
| Wagner-Meerwein | Isoborneol (B83184) | 1,2-skeletal bond shift | Camphene | core.ac.uk |
| Aza-Prins-Pinacol | 5-(1-hydroxyallyl)-2-alkoxy-N-tosylpyrrolidine | Aza-Prins cyclization followed by pinacol rearrangement | 7-Azabicyclo[2.2.1]heptane | nih.govresearchgate.net |
| Favorskii Rearrangement | α-bromo tropinone (B130398) derivative | Ring contraction | 7-Azabicyclo[2.2.1]heptane | doi.org |
Stereocontrolled Synthesis of this compound and its Enantiomers
Achieving stereocontrol in the synthesis of bicyclo[2.2.1]heptane derivatives is critical, as the biological activity and physical properties of these molecules are often dependent on their specific three-dimensional structure. Methodologies for stereocontrolled synthesis can be broadly categorized into catalyst-controlled, substrate-controlled (using chiral auxiliaries), and enzyme-mediated processes.
Asymmetric Catalysis in Bicyclo[2.2.1]heptane Formation
Asymmetric catalysis offers an efficient method for synthesizing enantiomerically enriched bicyclo[2.2.1]heptane derivatives, where a small amount of a chiral catalyst generates a large quantity of a chiral product. metu.edu.tr This approach is particularly effective when applied to the Diels-Alder reaction. Chiral Lewis acids are commonly employed to catalyze the reaction between a diene and a dienophile, inducing facial selectivity and leading to the formation of one enantiomer of the product in excess. mit.edu
For example, the Diels-Alder reaction can be catalyzed by a chiral Lewis acid to produce bicyclo[2.2.1]heptane derivatives with high enantiomeric ratios. nih.gov In one study, a sequential Diels-Alder/rearrangement reaction was initiated with a chiral Lewis acid catalyst, resulting in bicyclo[2.2.1]heptane products with an enantiomeric ratio of up to 96.5:3.5. nih.govacs.org Another approach utilizes DNA-based catalysis, where the chirality of DNA is transferred to a copper-catalyzed Diels-Alder reaction, yielding products with excellent enantioselectivity (up to 99% ee). rug.nl Organocatalysis has also emerged as a powerful tool, enabling formal [4+2] cycloaddition reactions to access a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner under mild conditions. rsc.org
Table 3: Asymmetric Catalysis in Bicyclo[2.2.1]heptane Synthesis
| Catalyst Type | Reaction | Key Outcome | Enantioselectivity | Reference |
|---|---|---|---|---|
| Chiral Lewis Acid (Oxazaborolidine-based) | Diels-Alder / Rearrangement | Enantioselective formation of bicyclo[2.2.1]heptanones | er up to 96.5:3.5 | nih.govacs.org |
| DNA-Cu(II) Complex | Diels-Alder | High enantioselectivity in water | up to 99% ee | rug.nl |
| Chiral Amine (Organocatalyst) | Formal [4+2] Cycloaddition | Enantioselective formation of bicyclo[2.2.1]heptane-1-carboxylates | High | rsc.org |
| Rh(I)/Chiral Diene Ligand | 1,2-Addition to Imines | Synthesis of chiral amines with bicyclic ligands | High | nih.gov |
Utilization of Chiral Auxiliaries in Stereoselective Transformations
The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry. researchgate.net In this method, a chiral molecule (the auxiliary) is covalently attached to a starting material. It then directs the stereochemical outcome of a subsequent reaction through steric hindrance before being cleaved to yield the enantiomerically pure product. researchgate.netresearchgate.net
Oxazolidinones, often called Evans auxiliaries, are among the most effective chiral auxiliaries and have been widely applied to stereoselective Diels-Alder reactions. wikipedia.orgchemtube3d.com The auxiliary is first acylated with an α,β-unsaturated acid chloride to form a chiral dienophile. In the presence of a Lewis acid, the oxazolidinone chelates the metal, locking the conformation of the dienophile. This conformation presents two faces of differing steric hindrance to the incoming diene, directing the cycloaddition to occur preferentially from the less hindered face. chemtube3d.comwilliams.edu After the reaction, the auxiliary can be removed hydrolytically, yielding an enantiomerically enriched carboxylic acid, which can be further converted to derivatives like this compound.
Other auxiliaries, such as 10-mercaptoisoborneol, have also been successfully used. In one enantiodivergent synthesis, this thiol auxiliary was used to control a Diels-Alder reaction, and its subsequent reductive elimination with samarium(II) iodide yielded chiral bicyclo[2.2.1]heptane lactones. rsc.orgrsc.orgrsc.org
Table 4: Chiral Auxiliary-Mediated Synthesis of Bicyclo[2.2.1]heptane Derivatives
| Chiral Auxiliary | Reaction Type | Mechanism of Control | Key Feature | Reference |
|---|---|---|---|---|
| Oxazolidinone (Evans Auxiliary) | Diels-Alder | Steric hindrance from a locked conformation upon Lewis acid chelation. | High diastereoselectivity in cycloaddition. | wikipedia.orgchemtube3d.comwilliams.edu |
| 10-Mercaptoisoborneol | Diels-Alder | Steric directing group on dienophile. | Allows for enantiodivergent synthesis of lactones. | rsc.orgrsc.orgrsc.org |
| (-)-8-Phenylmenthol | Diels-Alder | Steric blocking of one face of the acrylate (B77674) dienophile. | Classic example used in prostaglandin (B15479496) synthesis. | wikipedia.org |
| Pseudoephedrine | Alkylation | Forms a chiral amide; steric hindrance from methyl group directs alkylation. | Produces syn addition products relative to the methyl group. | wikipedia.org |
Enzymatic Approaches to Enantiopure Bicyclo[2.2.1]heptane Diols (e.g., Lipase-Catalyzed Transesterifications)
Enzymatic methods, particularly kinetic resolutions, offer a powerful and environmentally benign route to enantiopure compounds. These processes leverage the inherent chirality of enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. nih.gov
Lipases are commonly used for this purpose in the resolution of alcohols and their corresponding esters. For the synthesis of enantiopure bicyclo[2.2.1]heptane diols, the lipase-catalyzed hydrolysis of a racemic diacetate is a frequent strategy. For example, the enantioselective hydrolysis of racemic 2,5-diacetoxybicyclo[2.2.1]heptanes, catalyzed by pig liver esterase or lipase (B570770) from Aspergillus niger, yields optically active monoacetates and the unreacted diacetate. rsc.org
Similarly, lipase-catalyzed transesterification can be used to resolve racemic alcohols. The resolution of (±)-7,7-dimethoxy-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-endo-ol using lipase-catalyzed transesterification provides access to enantiopure (+) and (-) bicyclo[2.2.1]heptan-syn-2,7-diols with excellent enantiomeric excess (up to 99%). researchgate.net Lipase from Candida rugosa has been shown to be highly effective in the kinetic resolution of a bicyclic alcohol, producing the desired alcohol and acetate (B1210297) with >98% ee and a high enantioselectivity value (E > 100). researchgate.net These enantiopure diols are valuable precursors for the synthesis of this compound and its derivatives.
Table 5: Enzymatic Resolution for Enantiopure Bicyclo[2.2.1]heptane Derivatives
| Enzyme | Substrate | Reaction Type | Outcome | Reference |
|---|---|---|---|---|
| Pig Liver Esterase / Aspergillus niger Lipase | Racemic 2,5-diacetoxybicyclo[2.2.1]heptanes | Enantioselective hydrolysis | Optically active monoacetates and recovered diacetates. | rsc.org |
| Lipase from Candida rugosa | Racemic bicyclic alcohol (e.g., (±)-11) | Transesterification | Alcohol (+)-11 (ee >98%) and acetate (−)-13 (ee >99%). | researchgate.net |
| Lipase AY-30 from Candida cylindracea | Racemic 7,7-disubstituted 1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ols | Transesterification | High enantioselectivity when co-produced acid is removed. | researchgate.net |
| Genetically engineered Saccharomyces cerevisiae | Racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one | Asymmetric bioreduction | (+)-ketone and endo-(-)-alcohol with high ee. | researchgate.net |
Retrosynthetic Analysis of this compound and Complex Analogues
Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. For this compound and its derivatives, the central challenge is the construction of the strained bicyclic core and the introduction of functionality at the sterically hindered bridgehead position.
A primary retrosynthetic disconnection for the bicyclo[2.2.1]heptane skeleton points to the Diels-Alder reaction , a powerful [4+2] cycloaddition. The basic framework is classically formed from the reaction of cyclopentadiene (a conjugated diene) and an appropriate dienophile. For more complex analogues, substituted dienes and dienophiles are employed, often in sequences that include subsequent rearrangements to achieve the desired substitution pattern acs.org.
Retrosynthesis of this compound: The direct synthesis of this compound is non-trivial. A plausible retrosynthetic approach would first target the hydrocarbon bicyclo[2.2.1]heptane. This can be disconnected via hydrogenation to bicyclo[2.2.1]hept-2-ene (norbornene). Norbornene is the archetypal product of the Diels-Alder reaction between cyclopentadiene and ethylene. The forward synthesis would then require a method to selectively introduce a hydroxyl group at the C1 bridgehead of the saturated hydrocarbon, a challenging C-H functionalization step.
Retrosynthesis of Complex Analogues: For more highly substituted or complex analogues, the synthetic strategy becomes more intricate.
Advanced Cycloadditions: Modern methods provide alternative routes to the bicyclic core. A notable strategy is the pyridine-assisted boronyl radical-catalyzed [2π + 2σ] cycloaddition of bicyclo[2.1.0]pentanes with alkenes, which offers a highly efficient and modular route to functionalized bicyclo[2.2.1]heptanes acs.org.
Diels-Alder/Rearrangement Sequences: A powerful strategy for synthesizing complex bicyclo[2.2.1]heptanes involves a sequential Diels-Alder reaction followed by a rearrangement. This allows for the construction of diverse and highly functionalized derivatives that may not be accessible through direct cycloaddition acs.org.
Functionalization of the Core: Many synthetic routes start from a pre-formed bicyclic core, such as norbornene, and build complexity from there. For example, the synthesis of novel tricyclic systems can begin with the addition of dichloroketene (B1203229) to norbornene, followed by further transformations researchgate.net.
This strategic approach, combining powerful ring-forming reactions with carefully planned functional group manipulations, is essential for the successful synthesis of this compound and its structurally diverse analogues.
Stereochemical Investigations and Conformational Analysis of Bicyclo 2.2.1 Heptan 1 Ol
Absolute Configuration Determination Methodologies for Bicyclo[2.2.1]heptan-1-ol Derivatives
Determining the absolute configuration (i.e., the R/S designation) of chiral this compound derivatives is essential for understanding their properties and interactions. Several robust methodologies are employed for this purpose.
X-ray Crystallography : For compounds that can be formed into suitable single crystals, X-ray crystallography provides a definitive determination of the absolute configuration. nih.gov
Chiral Derivatizing Agents (CDAs) : This common strategy involves reacting the alcohol with an enantiomerically pure chiral agent to form a mixture of diastereomers. These diastereomers have distinct physical properties and can be analyzed by techniques like NMR spectroscopy or chromatography.
Mosher's Acid : (S)-Mosher's acid chloride can be reacted with a chiral alcohol to form diastereomeric esters. The analysis of the ¹H NMR spectrum of these esters, specifically the chemical shifts of protons near the new chiral center, allows for the assignment of the absolute configuration of the original alcohol. google.com
Mandelic Acid : The formation of mandelate (B1228975) esters from alcohols like endo- and exo-norborn-5-en-2-ol allows for the determination of enantiomeric ratios and the prediction of absolute configuration through ¹H NMR spectroscopy. researchgate.net
Gas Chromatography (GC) with Chiral Reagents : The absolute configuration of bicyclo[2.2.1]heptane derivatives can be determined by GC analysis of diastereomeric derivatives. For instance, stereoisomers of 7-carboxy-and/or 7-methoxycarbonylbicyclo[2.2.1]heptan-2-ol have been successfully resolved and assigned after derivatization with reagents like (R)-(-)-1-(1-naphthyl)ethyl isocyanate. jst.go.jp
| Methodology | Principle | Application Example | Reference |
|---|---|---|---|
| X-ray Crystallography | Direct determination of three-dimensional structure from a single crystal. | Confirmation of the stereochemistry of exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol. | nih.gov |
| NMR with Mosher's Acid | Formation of diastereomeric esters with distinct NMR signals to assign configuration. | Used to determine the absolute configuration of BRD4780 enantiomers. | google.com |
| NMR with Mandelate Esters | Creation of diastereomers to determine enantiomeric ratios and predict absolute configuration. | Applied to endo- and exo-norborn-5-en-2-ol. | researchgate.net |
| Gas Chromatography | Separation of diastereomeric derivatives formed with a chiral reagent. | Resolution of 7-carboxybicyclo[2.2.1]heptane skeleton derivatives. | jst.go.jp |
Conformational Dynamics and Intrinsic Ring Strain of the Bicyclic System
The bicyclo[2.2.1]heptane skeleton, also known as norbornane (B1196662), is characterized by its high degree of rigidity and significant ring strain. fiveable.mefiveable.me Unlike monocyclic systems such as cyclohexane (B81311) that can flip between chair conformations, the bicyclo[2.2.1]heptane system is locked into a conformation where the six-membered ring resembles a boat. uci.eduwillingdoncollege.ac.in This rigidity severely limits its conformational flexibility. fiveable.me
The intrinsic strain of the system arises from several factors:
Angle Strain : The carbon atoms are forced into non-planar arrangements with bond angles deviating significantly from the ideal tetrahedral angle of 109.5°, contributing to instability. fiveable.me The bridgehead carbons are notably pyramidalized. fiveable.me
Torsional Strain : The locked boat-like conformation results in unfavorable eclipsing interactions between adjacent C-H bonds, further destabilizing the molecule. fiveable.meunicamp.br
Transannular Strain : This type of strain can occur from repulsive interactions between non-bonded atoms across the ring system. fiveable.mewillingdoncollege.ac.in
This inherent strain is a key factor in the reactivity of bicyclo[2.2.1]heptane derivatives, making them susceptible to reactions that can relieve this strain. fiveable.me
Influence of Substituent Effects on Stereochemical Outcomes and Molecular Architecture
A clear example of this is seen in the epoxidation of 7-substituted bicyclo[2.2.1]hept-2-ene derivatives. The stereoselectivity of the reaction (i.e., whether the epoxide forms on the exo or endo face) is highly dependent on the nature of the substituent at the C7 position. A bulky substituent at the syn-7 position sterically hinders the exo face, directing the epoxidizing agent to the endo face. As the steric bulk of the syn-7 substituent increases, the proportion of the endo-epoxide product increases dramatically. researchgate.net
| Substituent at syn-7 Position (X) | Exo-epoxide Product (%) | Reference |
|---|---|---|
| H | 99–99.5 | researchgate.net |
| Cl | 62.0 | researchgate.net |
| Br | 45.0 | researchgate.net |
| Me | 6–14 | researchgate.net |
| t-Bu | 0.0 | researchgate.net |
Elucidation of Reaction Mechanisms and Reactivity Profiles of Bicyclo 2.2.1 Heptan 1 Ol
Mechanistic Studies of Pericyclic Reactions (e.g., Diels-Alder) on Bicyclo[2.2.1]heptane Precursors
The synthesis of the bicyclo[2.2.1]heptane skeleton frequently involves the Diels-Alder reaction, a [4+2] cycloaddition that is highly regio- and stereoselective. ontosight.ai This powerful reaction serves as a primary method for constructing the bicyclic framework from which bicyclo[2.2.1]heptan-1-ol and its derivatives can be obtained. ontosight.aiacs.org
Mechanistic investigations into the Diels-Alder reaction for synthesizing bicyclo[2.2.1]heptane precursors have confirmed the concerted nature of this pericyclic reaction. rsc.org The reaction involves the suprafacial interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile, as described by the Woodward-Hoffmann rules. researchgate.netutk.edu Under thermal conditions, the Diels-Alder reaction typically favors the formation of the endo isomer due to secondary orbital interactions, a key mechanistic feature that influences the stereochemistry of the resulting bicyclic adduct.
A sequential Diels-Alder reaction followed by a rearrangement sequence has been developed for the synthesis of various functionalized bicyclo[2.2.1]heptanes. nih.govacs.org The stereochemical outcome of these sequences is highly dependent on the substitution pattern of the dienes and can be influenced by the use of chiral Lewis acid catalysts to achieve high enantioselectivity. nih.govacs.org For instance, the reaction can be catalyzed by a chiral Lewis acid to produce bicyclo[2.2.1]heptane derivatives with a high enantiomeric ratio. nih.govacs.org
Unraveling Complex Rearrangement Mechanisms (e.g., Wagner-Meerwein Rearrangement)
The bicyclo[2.2.1]heptane framework is prone to carbocation-mediated rearrangements, with the Wagner-Meerwein rearrangement being a prominent example. wikipedia.org This type of rearrangement involves a 1,2-shift of a hydrogen, alkyl, or aryl group from one carbon to an adjacent carbocationic center. wikipedia.org These shifts are often facile and can occur at very low temperatures. wikipedia.org
In the context of this compound and its derivatives, the formation of a carbocation, often initiated by protonation of the hydroxyl group followed by loss of water, can trigger a cascade of rearrangements. spcmc.ac.in These rearrangements are driven by the desire to relieve ring strain and to form a more stable carbocation. For example, the rearrangement of isoborneol (B83184) to camphene (B42988) is a classic illustration of a Wagner-Meerwein shift in a bicyclic terpene system. wikipedia.org
Detailed mechanistic studies, often employing isotopic labeling, have been crucial in confirming these rearrangement pathways. core.ac.uk For instance, deuterium (B1214612) labeling has been used to confirm a highly concerted Wagner-Meerwein, 6,2-hydride shift, Wagner-Meerwein rearrangement sequence in camphor-derived systems. core.ac.uk The presence of a neighboring carboxylic acid group can also influence the course of rearrangements like the Beckmann rearrangement in related bicyclic systems by potentially stabilizing transition states. univ.kiev.ua The pyrolysis of methyl-substituted bicyclo[2.2.1]heptan-2-ols has also been shown to involve Wagner-Meerwein rearrangements as a competing reaction to elimination, particularly when a more stable tertiary carbocation can be formed. rsc.org
Regioselectivity and Diastereoselectivity in Synthetic Transformations
The stereochemistry of the bicyclo[2.2.1]heptane skeleton plays a critical role in directing the outcome of synthetic transformations. The rigid framework often leads to high levels of regioselectivity and diastereoselectivity.
The endo and exo faces of the bicyclic system present distinct steric environments, which influences the approach of reagents. For example, hydroboration-oxidation of norbornene derivatives typically yields the exo isomer due to steric hindrance on the endo face. Conversely, reactions under kinetic control, such as certain Diels-Alder reactions, may favor the endo product due to electronic factors.
The synthesis of functionalized bicyclo[2.2.1]heptane derivatives often relies on controlling these stereochemical outcomes. dntb.gov.ua For instance, the asymmetric synthesis of chiral norbornene-based 1,4-amino alcohols has been achieved with high diastereoselectivity and enantioselectivity. metu.edu.trmetu.edu.tr The choice of reagents and reaction conditions is paramount in achieving the desired stereoisomer. For example, the reduction of bicyclo[2.2.1]heptan-7-one with sodium borohydride (B1222165) or lithium aluminum hydride can be highly stereoselective. The regioselectivity of the attack of electrophilic reagents on amino-functionalized bicyclo[2.2.1]heptene derivatives has been confirmed through spectroscopic methods. researchgate.net
Below is a table summarizing the stereochemical outcomes of selected reactions on bicyclo[2.2.1]heptane precursors.
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The outcome of many reactions involving bicyclo[2.2.1]heptane derivatives is governed by the principles of kinetic and thermodynamic control. libretexts.orglibretexts.org A kinetically controlled product is the one that is formed fastest, typically via a lower activation energy pathway. libretexts.org In contrast, a thermodynamically controlled product is the most stable product, and its formation is favored when the reaction is reversible and allowed to reach equilibrium. libretexts.orglibretexts.org
In the context of bicyclo[2.2.1]heptane systems, the endo adduct in a Diels-Alder reaction is often the kinetic product, while the exo adduct is the more thermodynamically stable isomer. The higher stability of the exo product is attributed to reduced steric strain. By controlling the reaction temperature and time, it is possible to selectively favor one product over the other. iitd.ac.in Low temperatures and short reaction times favor the kinetic product, while higher temperatures and longer reaction times allow for equilibration to the thermodynamic product. libretexts.org
The kinetics and activation parameters for rearrangement reactions in camphor-derived systems have been determined, providing insight into the competition between different mechanistic pathways. core.ac.uk The pyrolysis of certain bicyclo[2.2.1]heptan-2-ol derivatives demonstrates that a two-step reaction involving a rearrangement can be significantly faster than a direct elimination, highlighting the kinetic favorability of certain rearrangement pathways. rsc.org
The following table provides a general overview of kinetic versus thermodynamic control in reactions relevant to the bicyclo[2.2.1]heptane system.
Solvent Effects on Reaction Pathways and Stereoselectivity
Solvents can play a crucial role in influencing the rate, pathway, and stereoselectivity of organic reactions, and those involving this compound and its precursors are no exception. rsc.orgnumberanalytics.com Solvents can affect the stability of reactants, transition states, and products, thereby altering the energy landscape of the reaction. numberanalytics.com
In pericyclic reactions like the Diels-Alder reaction, solvent polarity can have a significant impact. researchgate.net For instance, conducting Diels-Alder reactions in aqueous media can lead to significant rate enhancements compared to organic solvents. core.ac.uk In some cases, the choice of solvent can even reverse the expected stereoselectivity. researchgate.net For example, hexafluoroisopropanol has been identified as an effective solvent for inducing the Diels-Alder reaction to produce a high endo selectivity. google.com
Solvent effects are also critical in reactions involving carbocationic intermediates, such as the Wagner-Meerwein rearrangement. The ability of a solvent to solvate and stabilize charged intermediates can influence the likelihood and pathway of rearrangement. researchgate.net Furthermore, the solvent can directly participate in the reaction or influence the conformation of reactants and transition states, thereby affecting stereoselectivity. numberanalytics.com Studies have shown that the likelihood of certain reaction pathways can be sensitive to both the nature of substituents and the polarity of the solvent. researchgate.net For instance, in the optimization of a polar radical crossover reaction, different solvents were shown to significantly affect the diastereomeric ratio of the products. nih.gov
Advanced Spectroscopic Characterization and Structural Determination of Bicyclo 2.2.1 Heptan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of bicyclo[2.2.1]heptan-1-ol, offering a comprehensive view of its carbon and proton framework.
One-dimensional NMR techniques, including ¹H and ¹³C NMR, are fundamental for the initial structural assignment of this compound and its derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. For instance, in derivatives of bicyclo[2.2.1]heptan-2-ol, the bridgehead protons typically appear in the range of δ 1.5–2.5 ppm. The chemical shifts and coupling constants are crucial for distinguishing between different protons within the rigid bicyclic system.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments and their electronic nature. In a study of 1,3-endo-4-trimethylbicyclo[2.2.1]heptan-2-one, a related ketone, the carbonyl carbon (C=O) signal was observed at δ 221.4 ppm, while other carbon signals appeared at δ 55.0, 53.6, 50.4, 45.2, 34.2, 29.3, 19.7, 14.3, and 8.8 ppm. acs.org Such data is instrumental in confirming the carbon skeleton.
A representative, though not exhaustive, compilation of ¹H and ¹³C NMR data for a derivative, 1,3-endo-4-trimethylbicyclo[2.2.1]heptan-2-one, is presented below. acs.org
| ¹H NMR (CDCl₃, 300 MHz) | ¹³C NMR (CDCl₃, 75 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| 1.86 (q, J = 7.2 Hz, 1H) | |
| 1.70–1.50 (m, 3H) | |
| 1.48–1.25 (m, 3H) | |
| 1.14 (s, 3H) | |
| 1.11 (s, 3H) | |
| 0.96 (d, J = 7.2 Hz, 3H) | |
Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex spectra of bicyclo[2.2.1]heptane derivatives and determining their stereochemistry.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments establish proton-proton coupling networks, revealing which protons are adjacent to one another. psu.eduresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for piecing together the molecular framework. psu.eduresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry, such as distinguishing between endo and exo isomers. psu.eduresearchgate.net For example, NOESY can detect the spatial relationship between bridgehead protons and the hydroxyl group to infer its orientation.
The combined application of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, as well as the determination of the relative configuration of the molecule. acs.orgresearchgate.net
Infrared (IR) and Mass Spectrometry (MS) for Functional Group Identification and Molecular Characterization
IR spectroscopy and mass spectrometry are complementary techniques that provide valuable information about the functional groups and molecular weight of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound and its derivatives shows characteristic absorption bands that confirm the presence of specific functional groups. A prominent, broad absorption in the region of 3200–3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. Additionally, C-O stretching vibrations are typically observed in the 1050–1200 cm⁻¹ range.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation. The electron ionization (EI) mass spectrum of bicyclo[2.2.1]heptan-2-ol, an isomer, shows a molecular ion peak (M⁺) corresponding to its molecular weight of 112.17 g/mol . nist.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. acs.org
| Spectroscopic Data | Interpretation |
| IR (cm⁻¹) | |
| ~3300 (broad) | O-H stretch |
| 1050–1200 | C-O stretch |
| MS (EI) | |
| m/z 112 | Molecular Ion (M⁺) for C₇H₁₂O nist.gov |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For crystalline derivatives of this compound, this technique can provide precise bond lengths, bond angles, and torsional angles, confirming the bicyclic framework's conformation. rcsb.orgpdbj.org
Crucially, for chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, providing an unambiguous assignment of the enantiomeric form. rcsb.orgpdbj.org For instance, the crystal structure of a complex containing a derivative, (1S,4S)-4-[8-(2-fluorophenoxy) rsc.orgtriazolo[4,3-a]pyridin-3-yl]this compound, has been determined by X-ray diffraction. rcsb.orgpdbj.org
Chiroptical Properties and Optical Rotation Studies of Enantiopure Derivatives
The chiroptical properties of enantiomerically pure derivatives of this compound are essential for their characterization. Optical rotation, measured using a polarimeter, is a key physical property that distinguishes between enantiomers. For example, the resolution of bicyclo[2.2.1]heptan-2-ol can be achieved, and the specific rotation of the resulting enantiopure compounds can be measured to confirm their enantiomeric purity. wpmucdn.com
Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can provide more detailed information about the stereochemical features of chiral molecules, particularly those containing chromophores. The rigid bicyclo[2.2.1]heptane skeleton often leads to significant and characteristic CD spectra.
Theoretical and Computational Studies of Bicyclo 2.2.1 Heptan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of bicyclo[2.2.1]heptan-1-ol at the atomic and electronic levels.
Density Functional Theory (DFT) Applications to Bicyclo[2.2.1]heptane Systems
Density Functional Theory (DFT) has become a important tool for investigating bicyclo[2.2.1]heptane systems due to its balance of computational cost and accuracy. DFT calculations have been employed to study various aspects of these molecules. For instance, DFT has been used to analyze the mechanisms of reactions involving bicyclo[2.2.1]heptane derivatives. One study used DFT to investigate the Au(I)-catalyzed cycloisomerization of 3-alkoxy-1,6-diynes, which can lead to the formation of bicyclo[2.2.1]heptane structures. rsc.org This research revealed how the solvent influences the reaction pathway, with different energy barriers calculated for polar and nonpolar solvents. rsc.org
Furthermore, DFT is utilized to predict the stability and reactivity of substituted bicyclo[2.2.1]heptane derivatives. This includes the calculation of bond dissociation energies (BDEs) to assess thermal stability. For example, in studies of related derivatives, C-Br bond BDEs have been calculated to be over 250 kJ/mol, indicating significant stability. DFT, in conjunction with other methods like GIAO (Gauge-Including Atomic Orbital) and NBO (Natural Bond Orbital) analysis, has also been used to understand the transmission of polar substituent effects through the rigid bicyclo[2.2.1]heptane framework. semanticscholar.org
Recent advancements have also seen the development of bond-corrected Pisa composite schemes (BPCS) which can provide accurate structures and rotational constants for bicyclic monoterpenes, including those with a bicyclo[2.2.1]heptane backbone, at a computational cost comparable to standard DFT methods. aip.org
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. For bicyclo[2.2.1]heptane derivatives, MO analysis, particularly of the frontier molecular orbitals (HOMO and LUMO), is crucial for predicting reactive sites. The energy and localization of the HOMO (Highest Occupied Molecular Orbital) indicate regions susceptible to electrophilic attack, while the LUMO (Lowest Unoccupied Molecular Orbital) points to sites of nucleophilic attack.
In the context of reactions involving bicyclo[2.2.1]heptane systems, MO theory helps in understanding the interactions between reactants. For example, in the study of reactions between bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine and nitrophenyl glycidyl (B131873) ethers, quantum-chemical calculations were used to examine the features of the reaction mechanism. researchgate.net Similarly, the mechanism of intramolecular heterocyclization of related epoxybicyclo[2.2.1]heptanes has been studied at the BHandHLYP/6-31G(d) level of theory. researchgate.net
Calculation of Activation Barriers and Gibbs Free Energies for Reaction Pathways
A significant application of computational chemistry to bicyclo[2.2.1]heptane systems is the calculation of activation barriers (activation energies) and Gibbs free energies for various reaction pathways. These calculations are vital for predicting reaction kinetics and understanding reaction mechanisms.
For instance, in the Au(I)-catalyzed synthesis of bicyclo[2.2.1]heptanes, DFT calculations determined the energy barriers for different pathways in different solvents. In a less polar solvent, the reaction proceeds via an allyl-gold species with an energy barrier of 24.1 kcal/mol, while in a more polar solvent, it goes through an alkyl-gold species with a higher barrier of 29.2 kcal/mol. rsc.org In another study on the aminolysis of epoxides with a bicyclo[2.2.1]heptane derivative, quantum-chemical calculations of activation barriers and Gibbs free energies were used to confirm the abnormal course of the reaction. researchgate.net
The table below presents some calculated thermochemical properties for this compound, which are essential for understanding its reaction thermodynamics.
| Property | Value | Unit | Source |
| Standard Gibbs free energy of formation (ΔfG°) | -24.85 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -185.36 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 5.85 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | 46.70 | kJ/mol | Joback Calculated Property chemeo.com |
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The rigid bicyclic structure of this compound significantly limits its conformational freedom compared to acyclic compounds. This rigidity makes it an excellent model system for studying chemical phenomena without the complications of extensive conformational flexibility.
Molecular modeling and molecular dynamics (MD) simulations are employed to explore the limited conformational space and understand the dynamic behavior of these molecules. MD simulations can model the effects of solvation in different solvents, which is crucial for predicting properties like hydrolysis rates. For instance, in the study of nucleotide analogues containing a 2-oxa-bicyclo[2.2.1]heptane ring system, a quenched molecular dynamics simulation was performed to optimize the ligand structures before docking experiments. nih.gov
Analysis of Potential Energy Surfaces and Transition State Geometries
The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. Analyzing the PES is fundamental to understanding reaction mechanisms, identifying stable isomers, and locating transition states.
For reactions involving bicyclo[2.2.1]heptane derivatives, computational methods are used to map out the PES and determine the geometries of transition states. This information is critical for understanding how the strained bicyclic framework influences reaction pathways. For example, the significant angle strain in the norbornane (B1196662) framework can favor ring-opening reactions like the Wagner-Meerwein rearrangement under acidic conditions. The geometry of the transition state in such reactions can be precisely characterized through computational analysis.
In a study of the tautomerization of a related system, potential energy surfaces were calculated, and the transition state structures were determined, providing insights into the reaction mechanism. researchgate.net
Electron Density Distribution and Bonding Analysis in this compound
The distribution of electron density in a molecule dictates its chemical bonds and reactivity. In this compound, the strained nature of the bicyclic system leads to a unique electron density distribution.
Quantum-chemical methods are used to study the electron density distribution in molecules like this compound and its derivatives. For example, in a study of stereoisomeric N-2-(4-nitrophenyl)-2-hydroxyethylamines, the electron density distribution was studied using quantum-chemical methods. researchgate.net This analysis can reveal the nature of chemical bonds, including any unusual bonding characteristics arising from the strained framework.
Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing electron density in terms of localized bonds and lone pairs. NBO analysis has been coupled with DFT calculations to understand how polar substituent effects are transmitted through the bicyclo[2.2.1]heptane ring system. semanticscholar.org This type of analysis provides a detailed picture of the electronic interactions within the molecule.
Derivatives and Analogues of Bicyclo 2.2.1 Heptan 1 Ol: Synthesis and Research Applications
Functionalized Bicyclo[2.2.1]heptane Structures through Advanced Synthesis
The strategic functionalization of the bicyclo[2.2.1]heptane framework allows for the introduction of a wide range of chemical properties. Advanced synthetic methods have enabled the precise installation of halogens, alkyl groups, and various heteroatomic functionalities, paving the way for novel applications.
Synthesis of Halogenated and Alkylated Bicyclo[2.2.1]heptan-1-ol Derivatives
Halogenated derivatives of this compound are versatile intermediates in organic synthesis. Methods for their preparation often involve the hydroxyhalogenation of bicyclo[2.2.1]heptene and its derivatives. For instance, the reaction of these alkenes in a cycloolefin‒oxidant‒hydrogen halide system can induce the formation of electrophilic intermediates, leading to the corresponding hydroxy-halogenated products. This process allows for the introduction of chlorine and bromine atoms onto the bicyclic scaffold.
Alkylated bicyclo[2.2.1]heptane derivatives have been synthesized through various catalytic methods. Palladium-catalyzed C–H activation of norbornene derivatives has been utilized to introduce alkyl chains at specific positions on the ring structure acs.org. This approach often involves the formation of a palladacycle intermediate, which can then react with alkyl halides. Another strategy involves the sequential Diels-Alder reaction of dienes with α,β-unsaturated carbonyl compounds, followed by a rearrangement sequence to yield functionalized bicyclo[2.2.1]heptanones, which can be further modified acs.orgsfu.ca.
| Method | Reactants | Product Type | Key Features |
|---|---|---|---|
| Hydroxyhalogenation | Bicyclo[2.2.1]heptene derivatives, Oxidant, Hydrogen Halide | Halogenated this compound Derivatives | Introduces chlorine or bromine atoms. |
| Palladium-Catalyzed C-H Activation | Norbornene derivatives, Alkyl halides | Alkylated Bicyclo[2.2.1]heptane Derivatives | Site-specific introduction of alkyl chains via a palladacycle intermediate. acs.org |
| Diels-Alder/Rearrangement | Dienes, α,β-Unsaturated carbonyls | Functionalized Bicyclo[2.2.1]heptanones | Creates substituted bicyclic ketones for further derivatization. acs.orgsfu.ca |
Incorporation of Amine, Ester, and Other Heteroatomic Functionalities
The introduction of heteroatoms such as nitrogen, oxygen, and sulfur into the bicyclo[2.2.1]heptane scaffold significantly broadens the chemical space and potential applications of these compounds.
Amine Functionalities: Amino alcohols based on the bicyclo[2.2.1]heptane framework can be synthesized from the corresponding hydroxy-halogenated derivatives. The halogen atom can be substituted by primary or secondary amines to yield aminobicycloheptanols. This substitution reaction provides a direct route to chiral amino alcohols that can serve as ligands in asymmetric synthesis.
Ester Functionalities: Ester derivatives of this compound and its analogues have been synthesized and studied for their biological activity. For example, esters of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol have been prepared and evaluated for their muscarinic receptor activity nih.gov. The synthesis typically involves the reaction of the corresponding alcohol with a carboxylic acid or its derivative. Steglich esterification, for instance, has been used to ligate a 2-oxa-bicyclo[2.2.1]heptane derivative with the anti-inflammatory drug Indomethacin nih.gov. Trifluoroacetylation of alcohols with bicyclo[2.2.1]heptane scaffolds has also been reported as a method for quantitative esterification, which is useful for NMR characterization semanticscholar.org.
Other Heteroatomic Functionalities: The incorporation of sulfur into the bicyclic framework has been achieved through Diels-Alder reactions. For example, the reaction of thiophene (B33073) with N-phenylmaleimide can yield 7-thiabicyclo[2.2.1]heptene derivatives rsc.org. The synthesis of 2-oxa- and 2-azabicyclo[2.2.1]heptanes has been accomplished from cyclic γ-epoxy alcohols and amines using a binary catalytic system, highlighting a versatile method for introducing oxygen and nitrogen into the bicyclic core nih.gov140.122.64.
Carbocyclic Nucleoside Analogues Featuring Bicyclo[2.2.1]heptane Scaffolds
The conformational rigidity of the bicyclo[2.2.1]heptane skeleton makes it an attractive substitute for the furanose ring in nucleoside analogues. These carbocyclic nucleosides often exhibit interesting biological activities due to their constrained conformations.
The synthesis of these analogues typically involves the coupling of a functionalized bicyclo[2.2.1]heptane derivative, serving as the sugar mimic, with a nucleobase. The Mitsunobu reaction is a commonly employed method for this purpose. For instance, optically active bicyclo[2.2.1]heptane alcohols have been coupled with various pyrimidine (B1678525) and purine (B94841) bases to create novel 1′-homocarbocyclic nucleoside analogues rsc.orgsemanticscholar.org. These syntheses often require careful protection and deprotection strategies to achieve the desired products.
Research in this area has led to the development of compounds with potential antiviral activities. For example, certain 1′-homocarbanucleoside analogs with a bicyclo[2.2.1]heptane skeleton have shown activity against Herpes Simplex Virus-1 (HSV-1) rsc.org. The bicyclo[2.2.1]heptane moiety can lock the pseudosugar ring in a specific conformation, such as the "North" conformation, which can influence the interaction of the nucleoside analogue with viral enzymes nih.gov.
| Analogue Type | Bicyclic Scaffold | Synthetic Method | Noteworthy Findings |
|---|---|---|---|
| 1′-Homocarbocyclic Nucleosides | Optically Active Substituted Bicyclo[2.2.1]heptane | Selective Mitsunobu reaction | Some analogues exhibit anti-HSV-1 activity. rsc.org |
| O2-Pyrimidine Nucleosides | Functionalized Bicyclo[2.2.1]heptane | Mitsunobu reaction | Some derivatives show cytotoxic activity in tumor cell lines. acs.org |
| "North" Conformation Locked Nucleosides | Bicyclo[2.2.1]heptane (norbornane) | Multi-step synthesis with base installation | Designed as conformationally rigid substitutes for antiviral drug development. nih.gov |
Spirocyclic and Polycyclic Systems Derived from this compound Precursors
The bicyclo[2.2.1]heptane framework serves as a starting point for the construction of more complex spirocyclic and polycyclic systems. These intricate structures are of interest for their unique three-dimensional shapes and potential applications in materials science and medicinal chemistry.
Spirocyclic Systems: Spiro compounds featuring a bicyclo[2.2.1]heptane unit have been synthesized through various routes. For instance, spiro[bicyclo[2.2.1]heptane-2,3′-indol]-2′-amine has been prepared as an intermediate in the total synthesis of the spiro-oxindole alkaloid gelsemine (B155926) rsc.org. The synthesis of spiro[bicyclo[2.2.1]hept-2-en-anti-7,2'-oxacyclopropane] and its subsequent stereospecific rearrangement has also been reported.
Polycyclic Systems: Lewis acid-catalyzed transannular double cyclization reactions have been shown to unexpectedly form bicyclo[2.2.1]heptane derivatives, demonstrating a pathway to complex polycyclic structures. Additionally, intramolecular samarium(II) iodide-mediated ketyl-olefin coupling of aldehydes in hydroxysulfones has been used to generate bicyclo[2.2.1]heptane derivatives in high yield.
Bioisosteric Analogues and Their Structural Exploration in Medicinal Chemistry Research
In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool for drug design. The rigid bicyclo[2.2.1]heptane scaffold has been explored as a bioisostere for various structural motifs, particularly aromatic rings.
The replacement of a phenyl ring with a bicyclo[2.2.1]heptane core can lead to compounds with improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity. This strategy has been applied to the design of novel therapeutic agents. For example, the bicyclo[1.1.1]pentane motif, a related bridged system, has been successfully used as a nonclassical phenyl ring bioisostere in the design of a potent γ-secretase inhibitor. While not bicyclo[2.2.1]heptane, this highlights the potential of bridged bicyclic systems in this area.
Application in Asymmetric Catalysis as Chiral Ligands and Organocatalysts
The inherent chirality and conformational rigidity of many bicyclo[2.2.1]heptane derivatives make them excellent candidates for use as chiral ligands and organocatalysts in asymmetric synthesis.
Chiral Ligands: Camphor (B46023), a naturally occurring bicyclo[2.2.1]heptane derivative, is a common starting material for the synthesis of chiral ligands. Chiral amino alcohols and aminodiols derived from camphor have been successfully utilized as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes semanticscholar.org. These ligands form chiral complexes with the metal, which then direct the stereochemical outcome of the reaction.
Organocatalysts: Bicyclo[2.2.1]heptane-based diamines have been employed as organocatalysts in various asymmetric transformations. For example, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane and its derivatives have been shown to catalyze the enantioselective Biginelli reaction, producing 3,4-dihydropyrimidin-2(1H)-ones with moderate enantioselectivities acs.org. An organocatalytic formal [4+2] cycloaddition reaction has also been developed to access a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner rsc.orgnih.gov. Furthermore, bifunctional phase-transfer organocatalysts based on camphor have been synthesized and tested in electrophilic functionalizations of β-keto esters nih.gov.
| Catalyst Type | Bicyclic Core | Application | Key Findings |
|---|---|---|---|
| Chiral Ligands | Camphor-derived amino alcohols and aminodiols | Enantioselective diethylzinc addition to aldehydes | Moderate enantioselectivity achieved. semanticscholar.org |
| Organocatalysts | (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives | Enantioselective Biginelli reaction | Good yields and moderate enantioselectivities. acs.org |
| Organocatalysts | Chiral diamine derived | Formal [4+2] cycloaddition | Highly enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates. rsc.orgnih.gov |
| Organocatalysts | Camphor-based bifunctional quaternary ammonium (B1175870) salts | Asymmetric α-fluorination of β-keto esters | Low enantioselectivity observed. nih.gov |
Exploration in Materials Science for Advanced Polymeric and Specialty Chemical Systems
The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane framework, also known as the norbornane (B1196662) skeleton, has garnered significant interest in materials science. Derivatives and analogues of this compound are utilized as monomers to develop advanced polymeric materials with unique thermal, mechanical, and optical properties. The incorporation of this bulky, alicyclic structure into a polymer backbone can significantly influence the material's characteristics, leading to applications in specialty coatings, high-performance films, and advanced photoresists.
Research in this area often focuses on converting bicyclo[2.2.1]heptane-based alcohols into polymerizable monomers, such as acrylates and methacrylates. These monomers can then undergo polymerization to form polymers with the bicyclic cage structure as a pendant group. This approach allows for the precise tuning of polymer properties by modifying the structure of the monomer.
A representative synthesis strategy for creating such reactive monomers involves a two-step process. pleiades.online First, an addition reaction can be carried out between a bicyclo[2.2.1]heptene derivative and a diol in the presence of a catalyst like boron trifluoride etherate (BF₃·OEt₂). pleiades.online This step yields a bicyclo[2.2.1]hept-2-oxyalkanol. pleiades.online The resulting alcohol can then be esterified with acrylic acid using a suitable catalyst to produce the corresponding bicyclo[2.2.1]heptyl-containing acrylate (B77674) monomer. pleiades.online These monomers are valuable for synthesizing polymeric glassy products with desirable properties. pleiades.online
The primary application of these advanced polymers lies in the field of microelectronics, particularly as photoresist materials. Photoresists are light-sensitive materials used in photolithography to create patterns on semiconductor wafers. The dissolution behavior of (meth)acrylate-based photoresist polymers in alkaline developers is a critical factor in their performance. nih.govmdpi.com Researchers have found that incorporating bulky, hydrophobic aliphatic groups, such as adamantyl and norbornyl moieties, can effectively control this dissolution behavior. nih.govmdpi.com
Polymers containing these bulky side groups exhibit a balance of properties essential for high-resolution lithography. The rigid bicyclic structure enhances the polymer's thermal stability and etch resistance, which are crucial for the manufacturing process. Furthermore, the hydrophobic nature of the bicyclo[2.2.1]heptane group helps to prevent swelling of the polymer in the developer solution, a common issue with (meth)acrylate-based photoresists. mdpi.com This controlled solubility is key to achieving fine-resolution patterns in the lithographic process.
The properties of polymers derived from bicyclic acrylates and methacrylates, such as those analogous to this compound derivatives, can be tailored for specific applications. For instance, isobornyl methacrylate (B99206) (IBOMA), a derivative of a trimethylated bicyclo[2.2.1]heptan-2-ol, is a widely used monomer that imparts a combination of hardness and flexibility to polymers. Polymers containing IBOMA are known for their excellent gloss, scratch resistance, and weather resistance. These characteristics make them suitable for use in high-performance coatings and inks.
Below are interactive data tables summarizing the properties of representative monomers and the resulting polymers, illustrating the impact of the bicyclic structure on material characteristics.
Table 1: Properties of Representative Bicyclic Monomers
| Monomer | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
|---|---|---|---|
| Bicyclo[2.2.1]hept-2-oxyethyl acrylate | C₁₁H₁₆O₃ | 212.24 | Reactive monomer for glassy polymers. pleiades.online |
| Isobornyl methacrylate (IBOMA) | C₁₄H₂₂O₂ | 222.32 | Hydrophobic, provides hardness and flexibility. |
Table 2: Properties of Polymers with Bicyclic Side Groups
| Polymer System | Key Property | Application |
|---|---|---|
| Poly(isobornyl methacrylate) | High glass transition temperature, excellent optical clarity, and weather resistance. | Specialty coatings, inks, and adhesives. |
| (Meth)acrylate copolymers with adamantyl groups | Controlled dissolution in alkaline developers, enhanced etch resistance. nih.govmdpi.com | Photoresists for microelectronics. nih.govmdpi.com |
Broader Research Contexts and Future Directions in Bicyclo 2.2.1 Heptan 1 Ol Chemistry
Host-Guest Chemistry and Supramolecular Assembly Involving Bicyclo[2.2.1]heptane Derivatives
The well-defined and rigid geometry of the bicyclo[2.2.1]heptane scaffold makes it an excellent building block for constructing complex host molecules and ordered supramolecular assemblies. Researchers have utilized this framework to create molecular capsules and receptors capable of selective guest binding.
One area of focus is the development of anion receptors. By attaching functional groups to a bicyclo[2.2.1]heptane hub, scientists have designed chair-shaped molecules that can stack in an antiparallel fashion to form hexavalent dendritic structures. ohiolink.edu These assemblies can create cavities lined with hydrogen-bond donors, facilitating the recognition and binding of various anions. ohiolink.edu Organic capsules built from these derivatives have demonstrated the ability to bind thirteen common anions with high affinity (Ka > 10³ M⁻¹) in competitive solvents like DMSO. ohiolink.edu The defined apertures of these capsules can also impart kinetic selectivity, allowing for the separation of guests based on size, a departure from traditional receptors that rely solely on thermodynamic affinity. ohiolink.edu
Beyond anion recognition, the bicyclo[2.2.1]heptane framework is integral to forming larger structures through non-covalent interactions. Hydrogen bonding, in particular, plays a critical role in directing the self-assembly of these derivatives into predictable supramolecular architectures. iucr.org Furthermore, the host-guest interactions of these systems have been explored for separation purposes. For instance, α-cyclodextrin has been used to separate aldol (B89426) products derived from bicyclo[2.2.1]heptane-based catalysts through host-guest interactions, demonstrating a practical application of this chemistry. researchgate.net
| Host System Type | Guest Molecule(s) | Key Interactions | Application |
|---|---|---|---|
| Tris-bicyclo[2.2.1]heptane-based Molecular Chairs | Anions (e.g., ATP) | Hydrogen Bonding, Antiparallel Stacking | Anion Recognition and Sensing ohiolink.edu |
| Organic Capsules with Bicyclic Hubs | Various Common Anions | Hydrogen Bonding | Selective Anion Binding, Kinetic Selectivity ohiolink.edu |
| Bicyclic Catalysts | Aldol Products | Host-Guest Complexation with α-cyclodextrin | Chiral Separation researchgate.net |
Structure-Reactivity Relationships in Bridged Bicyclic Alcohols and Their Derivatives
The reactivity of bicyclo[2.2.1]heptan-1-ol and its derivatives is profoundly influenced by the inherent strain and rigidity of the bridged ring system. This relationship is most evident at the bridgehead position (C1), where the molecule's geometry prevents the formation of a planar carbocation.
This structural constraint has significant chemical consequences. For example, 1-bromobicyclo[2.2.1]heptane is famously unreactive in SN1 reactions. quora.com The SN1 mechanism requires the formation of a carbocation intermediate, which preferentially adopts a trigonal planar (sp² hybridized) geometry. However, the rigid bicyclic framework of the bicyclo[2.2.1]heptan-1-yl cation cannot flatten out, leading to a highly strained and energetically unfavorable intermediate. quora.com This high activation energy effectively prevents the ionization of a leaving group from the bridgehead position. Consequently, reactions involving this compound that proceed via a carbocationic intermediate at the C1 position are strongly disfavored.
The rigidity of the framework also dictates the stereochemical outcome of reactions at other positions. The bicyclic system exists in a single, well-defined conformation, which exposes different faces of the molecule to attacking reagents. almerja.com Reactions on norbornane-type structures generally occur from the less sterically hindered exo face. almerja.com This principle allows for predictable control over the stereochemistry of products. The inherent ring strain can also be harnessed as a driving force for certain transformations, such as retro-condensation reactions, to create highly functionalized cyclopentene (B43876) and other heterocyclic scaffolds. nih.gov
Advancements in Methodologies for Precise Stereochemical Control in Bicyclo[2.2.1]heptane Synthesis
The synthesis of bicyclo[2.2.1]heptane derivatives with specific, controlled stereochemistry is crucial for their application in pharmaceuticals and materials science. The Diels-Alder reaction has traditionally been the cornerstone for constructing this bicyclic core. rsc.org Recent advancements have focused on refining this and other cycloaddition strategies to achieve higher levels of efficiency and stereoselectivity.
Modern organocatalysis has emerged as a powerful tool. For instance, an organocatalytic formal [4+2] cycloaddition has been developed to access a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild conditions. rsc.org Another innovative approach involves a pyridine-assisted boronyl radical-catalyzed [2π + 2σ] cycloaddition between bicyclo[2.1.0]pentanes and alkenes. This method is both modular and atom-economical, providing an efficient route to the bicyclo[2.2.1]heptane framework using an inexpensive catalyst. acs.org These methods represent significant progress in creating these complex structures with precise control over their three-dimensional arrangement. acs.org
| Methodology | Reaction Type | Key Features | Stereochemical Outcome |
|---|---|---|---|
| Organocatalysis | Formal [4+2] Cycloaddition | Mild conditions, simple starting materials | Highly enantioselective rsc.org |
| Pyridine-Assisted Boronyl Radical Catalysis | [2π + 2σ] Cycloaddition | Atom-economical, inexpensive catalyst | Provides access to diverse substituted bicyclo[2.2.1]heptanes acs.org |
| Domino Diels-Alder Reactions | Diels-Alder Cascade | Builds complex polycyclic systems in one pot | High stereochemical control in natural product synthesis rsc.org |
Emerging Research Areas and Unexplored Reactivity of this compound Systems
Future research involving this compound and its derivatives is branching into new areas, driven by the discovery of unexpected reactivity and the potential for novel applications.
One emerging area is the synthesis of complex bioactive molecules. The bicyclo[2.2.1]heptane skeleton is being incorporated as a rigid "sugar moiety" in 1'-homocarbocyclic nucleoside analogs, which have shown promise as antiviral agents, for example, against Herpes Simplex Virus 1 (HSV-1). mdpi.com This demonstrates a growing interest in using the bicyclic core as a scaffold in medicinal chemistry to create conformationally locked mimics of natural substrates.
The discovery of novel and unexpected reaction pathways also opens avenues for future exploration. For example, attempts to synthesize larger rings via intramolecular cyclizations have, in some cases, unexpectedly yielded bicyclo[2.2.1]heptane derivatives through complex transannular double cyclization reactions. rsc.org Understanding and harnessing such unforeseen reactivity could lead to powerful new synthetic strategies.
Furthermore, the principles learned from host-guest chemistry involving bicyclo[2.2.1]heptane derivatives could be expanded to the design of new "soft materials" and therapeutics, where the controlled, non-covalent assembly of these rigid units could lead to materials with unique and tunable properties. ohiolink.edu The full potential of these strained, bridged systems remains an active and promising field of chemical research.
Q & A
Q. What are the established synthetic routes for Bicyclo[2.2.1]heptan-1-ol, and how can experimental reproducibility be ensured?
Methodological Answer: The synthesis of this compound typically involves Diels-Alder reactions or catalytic hydrogenation of norbornene derivatives. To ensure reproducibility, document the following:
- Catalyst selection and loading : Specify catalysts (e.g., Pd/C for hydrogenation) and their concentrations.
- Reaction conditions : Temperature, pressure, solvent system (e.g., ethanol for hydrogenation), and reaction time.
- Purification steps : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization solvents.
- Characterization : Include NMR (¹H/¹³C), IR for hydroxyl group confirmation, and melting point analysis.
For peer validation, adhere to journal guidelines that require detailed experimental sections with supplementary data for compounds beyond five in a manuscript .
Q. How should researchers characterize the purity and structural identity of this compound in accordance with academic standards?
Methodological Answer:
- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., Zorbax SB-C18) to assess purity.
- Spectroscopic analysis :
- ¹H NMR : Identify bridgehead protons (δ 1.0–2.0 ppm) and hydroxyl protons (δ 1.5–3.0 ppm, broad).
- ¹³C NMR : Confirm bicyclic carbons (δ 20–50 ppm) and hydroxyl-bearing carbon (δ 70–80 ppm).
- IR : Validate the -OH stretch (~3200–3600 cm⁻¹).
- Elemental analysis : Match calculated vs. observed C/H/O ratios (e.g., C₇H₁₂O).
New compounds require full spectral data in supplementary files; known compounds should cite prior literature for identity confirmation .
Advanced Research Questions
Q. What computational strategies are employed to predict the stability and reactivity of this compound derivatives under varying conditions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the hydroxyl group and bridgehead C-C bonds to assess thermal stability.
- Molecular dynamics simulations : Model solvation effects in polar solvents (e.g., water, DMSO) to predict hydrolysis rates.
- Reactivity studies : Use Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., esterification).
Studies on analogous bicyclo[2.2.1]heptane derivatives highlight the scaffold’s rigidity, which reduces ring strain and enhances stability in high-energy applications .
Q. How can researchers resolve contradictions in spectroscopic data when analyzing stereoisomers of this compound?
Methodological Answer:
- Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol to separate enantiomers.
- X-ray crystallography : Resolve absolute configuration for crystalline derivatives (e.g., acetate esters).
- NOESY NMR : Detect spatial proximity between bridgehead protons and hydroxyl groups to infer stereochemistry.
Refer to studies on bicyclo[2.2.1]heptane-based chiral auxiliaries (e.g., bornanesultam) for methodological precedents .
Q. What strategies are recommended for optimizing the regioselective functionalization of this compound?
Methodological Answer:
- Protecting groups : Use TBS or acetyl groups to shield the hydroxyl moiety during bridgehead functionalization.
- Directed C-H activation : Employ Pd catalysts with directing groups (e.g., pyridine) to target specific carbons.
- Steric control : Leverage the scaffold’s rigidity to favor reactions at less hindered positions (e.g., exo-face).
Case studies on norbornene derivatives demonstrate successful epoxidation and Diels-Alder functionalization under controlled conditions .
Data-Driven Research Questions
Q. How can researchers validate conflicting thermodynamic data (e.g., ΔHf) for this compound across literature sources?
Methodological Answer:
- Benchmarking : Compare experimental calorimetry data (e.g., bomb calorimetry) with computational results (Gaussian-09, CBS-QB3).
- Error analysis : Assess solvent effects and purity (>98% via GC-MS) in reported values.
- Database cross-referencing : Use NIST Chemistry WebBook entries for bicyclo compounds to identify outliers .
Q. What experimental designs are critical for studying the biological activity of this compound derivatives as drug candidates?
Methodological Answer:
- Structure-activity relationship (SAR) : Synthesize analogs with modifications at the hydroxyl group (e.g., esters, ethers).
- In vitro assays : Test cytotoxicity (MTT assay) and target binding (SPR or fluorescence polarization).
- Metabolic stability : Use liver microsomes to assess phase I/II metabolism.
The bicyclo[2.2.1]heptane scaffold in LMV-6015 and AMG 221 highlights its utility in drug design, requiring rigorous pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
